molecular formula C9H12N2O B14683453 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- CAS No. 32092-29-8

4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-

Cat. No.: B14683453
CAS No.: 32092-29-8
M. Wt: 164.20 g/mol
InChI Key: HCJOGZBBWGQKGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization . Another approach includes the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrimidines .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist . This interaction modulates neurotransmitter activity, which is crucial in its therapeutic effects for neurological conditions .

Comparison with Similar Compounds

Properties

CAS No.

32092-29-8

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h5-7H,2-4H2,1H3

InChI Key

HCJOGZBBWGQKGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=CC(=O)N12

Origin of Product

United States

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